molecular formula C10H14O2Si B1583622 4-(Trimethylsilyl)benzoic acid CAS No. 15290-29-6

4-(Trimethylsilyl)benzoic acid

Cat. No.: B1583622
CAS No.: 15290-29-6
M. Wt: 194.3 g/mol
InChI Key: GKAWVRLBRQRXAG-UHFFFAOYSA-N
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Description

4-(Trimethylsilyl)benzoic acid is a chemical compound with the CAS Number: 15290-29-6 . It has a molecular weight of 194.31 and a molecular formula of C10H14O2Si . It is typically stored in a dry room at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to a trimethylsilyl group . The presence of the trimethylsilyl group can influence the properties of the compound, including its reactivity and solubility.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 194.31 and a molecular formula of C10H14O2Si .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Structural Characterization : 4-(Trimethylsilyl)benzoic acid derivatives have been synthesized and characterized. These include derivatives such as 4-((trimethylsilyl)methoxy) and 4-(3-(trimethylsilyl)propoxy)benzoic acids. These compounds were confirmed using X-ray crystallography, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) (Zaltariov et al., 2016).

Electrical and Chemical Properties

  • Electrical Effect on Acidity : The trimethylsilyl group in this compound is electron-donating, influencing the acidity of the carboxyl group. This effect has been studied through Hammett σ-constants (Roberts, Mcelhill, & Armstrong, 1949).

Anticancer and Antitumor Effects

  • Anticancer Properties : Derivatives of this compound, such as TAC-101, have shown potent antiproliferative, antiangiogenic, and antitumor effects in vitro and in vivo. These effects are linked to the inhibition of VEGF expression and could potentially inhibit cancer progression and metastasis (Minagawa et al., 2004).

Applications in Pharmacology and Food Chemistry

  • GC-MS Analysis : this compound derivatives are used in GC-MS (Gas Chromatography-Mass Spectrometry) for the analysis of phenolic and benzoic acids in cranberry juice and human plasma, demonstrating their utility in food chemistry and pharmacology (Zuo, Wang, & Zhan, 2002); (Zhang & Zuo, 2004).

Material Science and Polymer Research

  • Polydimethylsiloxanes Modification : The benzoic acid derivatives, including 4-(Dimethylvinylsilyl)benzoic acid, have been utilized in modifying polydimethylsiloxanes. These modifications affect the thermal and rheological properties of the copolymers, indicating applications in materials science (Gorodov et al., 2018).

Safety and Hazards

4-(Trimethylsilyl)benzoic acid is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Relevant Papers The paper “GC-MS-Guided Antimicrobial Defense Responsive Secondary Metabolites from the Endophytic Fusarium solani Isolated from Tinospora cordifolia and Their Multifaceted Biological Properties” mentions this compound and discusses its antimicrobial properties . Another paper, “4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules,” discusses the synthesis and properties of related compounds .

Mechanism of Action

Target of Action

The primary target of 4-(Trimethylsilyl)benzoic acid is the nuclear retinoic acid receptor-alpha (RAR-α). This compound, being an analogue of vitamin A (retinol), binds to RAR-α and activates its transcriptional activity .

Mode of Action

Upon binding to the nuclear retinoic acid receptor-alpha, this compound activates the receptor’s transcriptional activity. This interaction leads to the expression of genes that are under the control of RAR-α, thereby influencing cellular processes .

Biochemical Pathways

The activation of RAR-α by this compound affects various biochemical pathways. One of the key pathways influenced is the retinoic acid signaling pathway, which plays a crucial role in cellular differentiation and homeostasis

Result of Action

The activation of RAR-α by this compound leads to changes at the molecular and cellular levels. It has demonstrated antitumor activity in primary and metastatic liver cancer preclinical models . .

Properties

IUPAC Name

4-trimethylsilylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2Si/c1-13(2,3)9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAWVRLBRQRXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299607
Record name 4-(trimethylsilyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15290-29-6
Record name 15290-29-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131591
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(trimethylsilyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Bromo-4-trimethylsilyl-benzene (0.426 ml, 2.18 mmol) was dissolved in THF (20 ml), and n-butyllithium (1.59 M solution in n-hexane, 1.51 ml, 1.40 mmol) was added dropwise at −78° C. After stirring for 20 minutes, crushed dry ice (excess) was added. The reaction solution was stirred at room temperature for one hour, and 1 M hydrochloric acid and water were then added, followed by extraction with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane/ethyl acetate) to give 4-trimethylsilanyl-benzoic acid (363 mg, 86%).
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0.426 mL
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Synthesis routes and methods II

Procedure details

To 1-bromo-4-(trimethylsilyl)-benzene (Aldrich) (6.42 g, 28.04 mmol) in a clean, dry 250 mL round-bottom flask was added THF (100 mL) and the mixture was cooled to −78° C. with stirring for 10 minutes under nitrogen. Then, a 2.5M solution of n-butyllithium in hexanes (13.46 mL, 1.2 eq) was added slowly over about seven minutes. The resulting mixture was stirred at −78° C. for 1.5 hours (solution turned light yellow). Then, at −78° C. an excess of dry ice (4 large pieces) were added to the reaction mixture (solution turned color, then became clear) and the dry ice bath was removed and stirred for 15 minutes. TLC confirmed that the reaction was complete, and after stirring an additional 10 minutes at −78° C., the reaction was quenched with water (100 mL). Ethyl acetate (500 mL) was then added and with stirring 4N HCl was added to pH=2. The layers were separated and then washed the ethyl acetate layer with brine (1×250 mL) and finally the organic layer was dried over magnesium sulfate, filtered, concentrated and pumped to give 4-Trimethylsilanyl-benzoic acid as a white solid (5.49 g).
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6.42 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary intermolecular interaction observed in the crystal structure of 4-(Trimethylsilyl)benzoic acid?

A1: The crystal structure of this compound exhibits centrosymmetric O—H⋯O hydrogen-bonded dimers. [] This means that two molecules of the compound interact through hydrogen bonding between the hydrogen atom of the carboxylic acid group (O—H) on one molecule and the oxygen atom (O) of the carboxylic acid group on another molecule.

Q2: How many independent molecules of this compound are present in the asymmetric unit of its crystal structure?

A2: The abstract states that there are two almost identical molecules of this compound in the asymmetric unit of its crystal structure. []

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